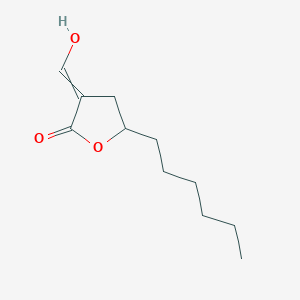
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with a hexyl group and a hydroxymethylidene group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one typically involves the reaction of hexyl-substituted precursors with appropriate reagents to form the oxolane ring. One common method is the cyclization of hexyl-substituted hydroxy acids under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyl-substituted carboxylic acids, while reduction can produce hexyl-substituted alcohols.
Scientific Research Applications
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one
- 5-(2,5-dihydroxyhexyl)oxolan-2-one
- 5-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one
Uniqueness
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is unique due to its specific substitution pattern and the presence of the hydroxymethylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
62527-60-0 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-hexyl-3-(hydroxymethylidene)oxolan-2-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-10-7-9(8-12)11(13)14-10/h8,10,12H,2-7H2,1H3 |
InChI Key |
SLKWMZVKKZTPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=CO)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















